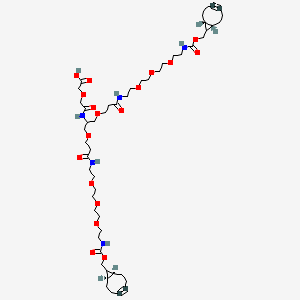
Acid-PEG1-bis-PEG3-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid-PEG1-bis-PEG3-BCN is a specialized chemical compound used primarily as a click linker for bio-conjugation. It contains a terminal carboxylic acid group and two BCN (bicyclo[6.1.0]nonyne) groups linked through a linear PEG (polyethylene glycol) chain. This compound is known for its high specificity and efficiency in bio-conjugation reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG1-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain and subsequent attachment of the BCN groups. The PEG chain is typically synthesized through polymerization reactions, followed by functionalization with carboxylic acid and BCN groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions are carried out under controlled temperatures, usually at -20°C for storage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk polymerization and functionalization, with stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and reactivity .
化学反应分析
Types of Reactions
Acid-PEG1-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that occurs between the BCN groups and azide-containing molecules. The reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reactions are typically carried out in aqueous buffers or organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The conditions are mild, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are bio-conjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages. These bio-conjugates are used in various applications, including drug delivery and diagnostic imaging .
科学研究应用
Acid-PEG1-bis-PEG3-BCN has a wide range of scientific research applications:
Chemistry: Used as a click linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation reactions to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic imaging agents and therapeutic compounds .
作用机制
The mechanism of action of Acid-PEG1-bis-PEG3-BCN involves its role as a click linker in SPAAC reactions. The BCN groups react with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst. The PEG chain provides flexibility and solubility, reducing steric hindrance and enhancing the overall efficiency of the reaction .
相似化合物的比较
Similar Compounds
Acid-PEG2-bis-PEG4-BCN: Similar in structure but with longer PEG chains, providing different solubility and flexibility properties.
Acid-PEG1-bis-PEG3-DBCO: Contains DBCO (dibenzocyclooctyne) groups instead of BCN, offering different reactivity and specificity.
Acid-PEG1-bis-PEG3-TCO: Contains TCO (trans-cyclooctene) groups, used in different bio-conjugation reactions
Uniqueness
Acid-PEG1-bis-PEG3-BCN is unique due to its high specificity and efficiency in SPAAC reactions, its biocompatibility, and its ability to form stable bio-conjugates under mild conditions. The PEG chain provides additional benefits such as reduced aggregation and enhanced solubility, making it a versatile and valuable compound in various scientific research applications .
属性
分子式 |
C51H81N5O18 |
|---|---|
分子量 |
1052.2 g/mol |
IUPAC 名称 |
2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |
InChI 键 |
GUNWFXDIBGHKDR-RQOJCTGOSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



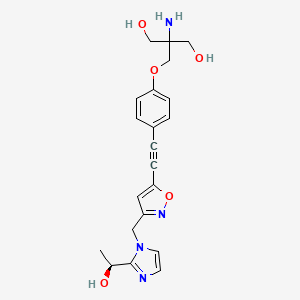

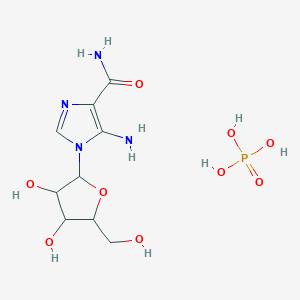
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
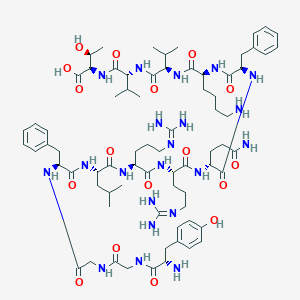
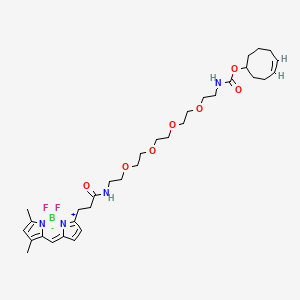
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
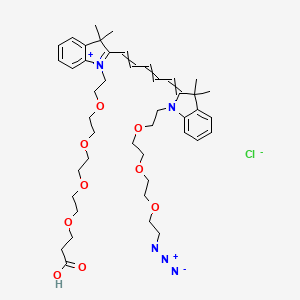
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
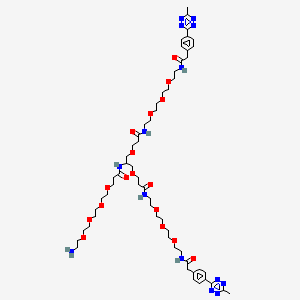
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
